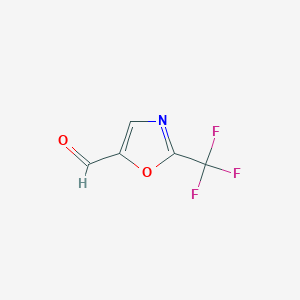

2-(Trifluoromethyl)oxazole-5-carbaldehyde

Description

Significance of Oxazole (B20620) Derivatives in Synthetic Methodologies

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. mdpi.com This scaffold is present in numerous natural products and has been identified as a valuable pharmacophore in medicinal chemistry. mdpi.com Consequently, the development of synthetic methodologies for oxazole derivatives has been a major focus for chemists. nih.gov

Oxazole-based molecules are known to interact with a diverse range of enzymes and receptors within biological systems, leading to a broad spectrum of therapeutic activities. nih.gov These include applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents. mdpi.com The versatility of the oxazole ring allows for substitution at various positions (C2, C4, and C5), enabling the fine-tuning of a compound's physicochemical and biological properties. nih.gov Synthetic strategies like the Robinson-Gabriel synthesis, van Leusen oxazole synthesis, and various metal-catalyzed reactions provide access to a wide variety of substituted oxazoles, making them readily available building blocks for drug discovery and materials science. nih.govresearchgate.net

Role of Trifluoromethylated Heterocycles in Modern Chemical Research

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a widely employed strategy in modern chemical research, particularly in the fields of pharmaceuticals and agrochemicals. The unique properties of the CF3 group can profoundly influence a molecule's characteristics. This group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in drug design.

Furthermore, the high electronegativity of the trifluoromethyl group can alter the electronic properties of the heterocyclic ring, affecting its reactivity and the acidity or basicity of nearby functional groups. It also tends to increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. These combined effects often lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. nih.gov The development of methods for direct trifluoromethylation and the use of trifluoromethyl-containing building blocks are active areas of research, highlighting the importance of this functional group in the design of advanced molecules. nih.gov

Specific Research Context of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Despite the clear importance of both the oxazole scaffold and the trifluoromethyl group, specific research detailing the synthesis, reactivity, and applications of this compound is limited in publicly accessible scientific literature. The compound is, however, commercially available from chemical suppliers, identified by its CAS Number: 1378579-95-3. sigmaaldrich.com

The presence of three key functional elements—the 2-(trifluoromethyl)oxazole core and the C5-carbaldehyde group—suggests its potential as a versatile synthetic intermediate. The aldehyde group is a gateway for a multitude of chemical transformations, including oxidations, reductions, and the formation of imines, oximes, and carbon-carbon bonds through reactions like the Wittig or aldol (B89426) reactions. The 2-trifluoromethyl-substituted oxazole ring provides a stable, lipophilic, and electron-deficient heterocyclic core. Therefore, the primary research context for this compound is likely as a specialized building block for the synthesis of more complex molecules, particularly in the exploration of new pharmaceuticals and functional materials where the unique combination of its constituent parts could be advantageous.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H2F3NO2 | sigmaaldrich.com |

| CAS Number | 1378579-95-3 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSMKQXJGKQRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Oxazole 5 Carbaldehyde

Reaction Pathways and Transition State Analysis

The formation of the oxazole (B20620) ring itself can proceed through various synthetic routes, such as the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govnih.govnih.gov The mechanism of the van Leusen synthesis proceeds via a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination to form the 5-substituted oxazole. nih.govnih.gov

For reactions involving the aldehyde functional group of 2-(trifluoromethyl)oxazole-5-carbaldehyde, it is expected to undergo typical aldehyde reactions, such as nucleophilic addition. The transition states for these additions would be influenced by the electronic nature of the trifluoromethylated oxazole ring.

Radical-Mediated Processes in Trifluoromethyl Oxazole Formation

While specific studies on radical-mediated processes for the formation of this compound are not detailed, radical reactions are a known method for the introduction of trifluoromethyl groups into heterocyclic systems. A radical-based route has been developed for the synthesis of 2-(trifluoromethyl)-1,3,4-oxadiazoles, a related five-membered heterocycle. nih.gov This process involves the intermolecular radical addition of a xanthate precursor to unactivated alkenes. nih.gov

Furthermore, silver-mediated radical cascade reactions have been utilized for the trifluoromethylthiolation and cyclization of benzimidazole (B57391) derivatives. rsc.org Such methodologies suggest that radical pathways could be a viable, though not yet documented, approach for the synthesis or functionalization of trifluoromethyl-substituted oxazoles.

Nucleophilic and Electrophilic Reactivity Patterns of the Oxazole Core and Trifluoromethyl Moiety

The reactivity of the this compound is dictated by the interplay of the oxazole ring, the strongly electron-withdrawing trifluoromethyl group, and the aldehyde functionality.

Oxazole Core: The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly modulated by the substituents. The nitrogen atom is basic and can be protonated, which can also lead to ring cleavage under strong acidic conditions. The C2, C4, and C5 positions of the oxazole ring are susceptible to electrophilic attack, though the presence of the trifluoromethyl group at C2 deactivates the ring towards electrophiles. Conversely, the ring is generally resistant to nucleophilic substitution unless activated by a leaving group.

Trifluoromethyl Moiety: The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several effects on the molecule:

It significantly decreases the basicity of the oxazole nitrogen.

It deactivates the oxazole ring towards electrophilic aromatic substitution.

It makes the C2 position, to which it is attached, highly electron-deficient and potentially susceptible to nucleophilic attack, although cleavage of a C-CF3 bond is generally difficult.

Aldehyde Moiety: The aldehyde group at the C5 position is an electrophilic center and is the primary site for nucleophilic attack. The electron-withdrawing nature of the trifluoromethylated oxazole ring is expected to enhance the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reactivity | Influencing Factors |

| Aldehyde Carbonyl | High electrophilicity | Electron-withdrawing effect of the trifluoromethylated oxazole ring. |

| Oxazole Nitrogen | Low basicity | Strong electron-withdrawing effect of the CF3 group. |

| Oxazole C4-H | Potential for deprotonation | Acidity influenced by adjacent aldehyde and ring electronics. |

| Oxazole C2 | Electron deficient | Strong electron-withdrawing effect of the CF3 group. |

Spectroscopic and Structural Elucidation Techniques for 2 Trifluoromethyl Oxazole 5 Carbaldehyde

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and chemical databases, no experimental X-ray crystallography data for the solid-state structure of 2-(Trifluoromethyl)oxazole-5-carbaldehyde could be located. While crystallographic studies have been conducted on analogous compounds containing an oxazole (B20620) ring or a trifluoromethyl group, the specific crystal structure of this compound has not been reported. researchgate.netejournal.bysigmaaldrich.commdpi.comnih.govresearchgate.net

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, which are typically determined through single-crystal X-ray diffraction, is not available at this time. The generation of a data table with these specific parameters is consequently not possible.

Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Oxazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and properties of molecules. This approach is frequently used for heterocyclic compounds to calculate parameters such as optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations provide insight into the molecule's kinetic stability and potential sites for electrophilic and nucleophilic attack.

Despite the common application of DFT to similar structures, such as other trifluoromethylated heterocycles and oxazole (B20620) derivatives, a specific DFT analysis of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is not available in the current scientific literature. Therefore, no data tables on its electronic structure or thermodynamic stability can be provided.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for estimating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a biological target. The trifluoromethyl group is often incorporated into potential drug candidates to enhance properties like metabolic stability and binding affinity.

A search of the scientific literature did not yield any molecular docking studies specifically involving This compound . While research on the docking of other trifluoromethylated isoxazoles and various oxazole derivatives against biological targets like PPARγ has been published, no such simulations have been reported for the title compound. Consequently, there are no findings or data tables to present regarding its ligand-receptor interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This computational method provides detailed information on the conformational flexibility of a molecule and the stability of its various conformations. For drug candidates, MD simulations can reveal how the ligand and receptor adapt to each other upon binding and assess the stability of the ligand-receptor complex.

There are no published MD simulation studies specifically focused on This compound . Therefore, information regarding its conformational analysis, structural dynamics, and the stability of its potential conformations is not available.

Prediction of Reactivity and Selectivity using Computational Models

Computational models, often leveraging data from DFT calculations, are employed to predict the reactivity and selectivity of chemical reactions. Analysis of frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential can identify the most likely sites for chemical attack and help rationalize reaction outcomes. These predictive tools are invaluable for planning synthetic routes and understanding reaction mechanisms.

Specific computational models predicting the reactivity or regioselectivity of This compound have not been reported in the reviewed literature. While general principles of heterocyclic reactivity and the electronic effects of the trifluoromethyl group are well-documented, a focused theoretical study on this compound's specific reaction profile is absent.

Synthetic Applications of 2 Trifluoromethyl Oxazole 5 Carbaldehyde As a Versatile Building Block

Incorporation into Complex Molecular Architectures

The oxazole (B20620) ring, substituted with both a trifluoromethyl group and a formyl group, is an excellent starting point for assembling intricate molecular structures. The aldehyde functionality serves as a reactive handle for a variety of transformations, allowing for the extension of the molecular framework, while the trifluoromethylated oxazole core imparts unique electronic properties.

One powerful method for incorporating such aldehydes into more complex systems is the van Leusen oxazole synthesis, which can be adapted to create multi-substituted molecules. For instance, research has demonstrated the synthesis of novel pyrimidine (B1678525) derivatives bearing three different heterocyclic substituents, showcasing the flexibility of using functionalized aldehydes in building complex molecular architectures. nih.gov A similar strategy could be employed starting with 2-(Trifluoromethyl)oxazole-5-carbaldehyde to attach it to other heterocyclic systems, thereby generating elaborate structures with potential applications in drug discovery. nih.gov The aldehyde can undergo condensation reactions to form Schiff bases, which can then participate in cycloadditions or other multicomponent reactions to build larger, more complex scaffolds. researchgate.netnih.gov

The inherent stability of the oxazole ring, coupled with the reactivity of the aldehyde, allows for sequential modifications, making this compound a valuable linchpin in the convergent synthesis of complex target molecules.

Development of New Heterocyclic Systems from this compound

The aldehyde group of this compound is a key functional group for the construction of new heterocyclic rings. A variety of synthetic methodologies can be employed to transform the aldehyde into different cyclic systems.

One prominent example is the van Leusen Imidazole (B134444) Synthesis . This reaction typically involves the condensation of an aldehyde with a primary amine to form an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC) to yield an imidazole. wikipedia.org By first reacting this compound with an amine, an intermediate imine is formed, which can subsequently be converted into a new 2,5-disubstituted imidazole ring bearing the trifluoromethyl-oxazole moiety. wikipedia.orgresearchgate.net

Another approach involves the transformation of oxazoles into other heterocycles. For example, oxazol-5(4H)-ones can be reacted with reagents like phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones. nih.gov While this requires initial modification of the starting aldehyde, it demonstrates a pathway for ring transformation. The aldehyde of this compound can be first oxidized to the corresponding carboxylic acid, which can then be used to construct an oxazolone, setting the stage for its conversion into a trifluoromethyl-substituted triazinone. nih.gov

Table 1: Synthesis of New Heterocycles from Aldehyde Precursors

| Starting Aldehyde Type | Reagent(s) | Resulting Heterocycle | Reaction Name/Type | Ref. |

| Aromatic Aldehyde | 1. Primary Amine; 2. TosMIC | Imidazole | van Leusen Imidazole Synthesis | wikipedia.org |

| Aldehyde | TosMIC, K₂CO₃, Methanol | 5-Substituted Oxazole | van Leusen Oxazole Synthesis | nih.gov |

| Oxazol-5(4H)-one (from acid) | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | Condensation/Ring Transformation | nih.gov |

Role in the Synthesis of Fluorinated Analogs of Bioactive Molecules

The incorporation of trifluoromethyl groups is a widely used strategy in drug design to enhance pharmacological properties. This compound is an ideal building block for creating fluorinated analogs of known bioactive molecules due to its pre-installed CF3 group and versatile aldehyde handle.

The synthesis of various biologically active fluorinated heterocycles highlights the importance of such building blocks. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.comresearchgate.net The synthetic route to these compounds often involves intermediates that could potentially be derived from this compound. Similarly, the synthesis of bioactive benzoxazole (B165842) derivatives containing a trifluoromethyl group has been reported, demonstrating potent anti-fungal activity. mdpi.com

Furthermore, multicomponent reactions have been employed to create fluorinated 5-(phenylthio)pyrazole-based compounds, which benefit from the fluorine atoms to improve their pharmacokinetic profiles. nih.gov The aldehyde functionality of this compound makes it a suitable candidate for such multicomponent strategies, allowing for the rapid assembly of complex, fluorinated molecules with potential therapeutic applications. nih.govnih.gov The synthesis of fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, known to have anti-inflammatory and monoamine oxidase B inhibitory activity, often starts from trifluoromethylated precursors. nih.govrsc.org

Table 2: Examples of Bioactive Fluorinated Heterocycles

| Heterocyclic Core | Substitution | Biological Activity Investigated | Ref. |

| Thiazole-5-carboxamide | 2-Phenyl-4-trifluoromethyl | Anticancer | mdpi.comresearchgate.net |

| Benzoxazole | N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide | Anti-fungal | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-5-one | 3-Aryl-7-trifluoromethyl | Anti-inflammatory, MAO-B Inhibition | nih.govrsc.org |

| Pyridine-Oxazoline | (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Asymmetric Catalysis | acs.org |

Cross-Coupling Reactions Utilizing Halogenated Trifluoromethyl Oxazole Precursors (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov For these reactions to be applied to the oxazole core of the title compound, a halogenated precursor is required. The aldehyde group in this compound can be converted to a halogen atom, or a halogen can be introduced onto the oxazole ring, to create a suitable substrate for cross-coupling.

The Suzuki-Miyaura coupling of halo-heterocycles is a well-established method for creating more complex aryl- or heteroaryl-substituted systems. For example, an efficient method for the cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various boronic acids has been developed, yielding 5-aryl-1,2,3-triazines. nih.govuzh.ch Similarly, a general method for the Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles has been reported. rsc.org

Of particular relevance is the successful Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a wide range of aryl and heteroaryl boronic acids. nih.govresearchgate.net This demonstrates that a trifluoromethyl group and a halogen on the same heterocyclic ring are compatible with these reaction conditions. The precursor for the cross-coupling of the title compound would likely be a 5-halo-2-(trifluoromethyl)oxazole, which could then be coupled with various organoboron reagents to introduce new substituents at the 5-position. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos), and a base. nih.govrsc.org

Table 3: Suzuki-Miyaura Coupling of Halogenated Trifluoromethyl Heterocycles

| Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Ref. |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2/XPhos | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | nih.govresearchgate.net |

| 5-Bromo-1,2,3-triazine | Aryl Boronic Acids | Pd(dppf)Cl₂ | 5-Aryl-1,2,3-triazines | nih.govuzh.ch |

| 4- and 5-Halo-1,2,3-triazoles | Aryl Boronic Acids | Pd-NHC complex | 4- and 5-Aryl-1,2,3-triazoles | rsc.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Carbaldehyde Functionalization

The aldehyde group is a versatile functional handle, and future research will likely focus on developing novel methodologies to elaborate the structure of 2-(Trifluoromethyl)oxazole-5-carbaldehyde. Modern synthetic strategies are moving beyond classical aldehyde chemistry towards more efficient and selective transformations.

Direct C-H Functionalization: Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. rsc.org Future efforts may target the direct functionalization of the C4-position of the oxazole (B20620) ring, leveraging the directing capacity of the carbaldehyde group.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. researchgate.net Designing new MCRs that incorporate this compound as a key component could rapidly generate libraries of diverse and complex oxazole derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis enables mild and selective transformations that are often difficult to achieve with traditional methods. beilstein-journals.org This approach could be used for novel functionalizations of the carbaldehyde, such as radical additions or couplings, to create derivatives with unique structural features. beilstein-journals.orgmdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often with high stereoselectivity. researchgate.net Asymmetric organocatalytic transformations of the aldehyde group, such as aldol (B89426) or Mannich reactions, could yield chiral derivatives of significant interest for pharmaceutical applications.

| Functionalization Strategy | Potential Application | Key Advantages |

| Direct C-H Functionalization | Modification of the oxazole ring at the C4 position. | High atom economy, reduced synthetic steps. |

| Multicomponent Reactions | Rapid generation of diverse molecular libraries. | High efficiency, molecular complexity from simple precursors. |

| Photoredox Catalysis | Novel radical-based transformations of the aldehyde. | Mild reaction conditions, unique reactivity. |

| Organocatalysis | Enantioselective synthesis of chiral derivatives. | Metal-free, high stereocontrol. |

Exploration of Unconventional Reactivity Modes

The electronic properties of this compound, dominated by the strongly electron-withdrawing trifluoromethyl group, suggest the potential for unconventional reactivity patterns that are yet to be fully explored.

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder cycloadditions, providing a route to pyridine derivatives. researchgate.net The electron-deficient nature of this specific oxazole could influence its reactivity and regioselectivity in [4+2] cycloadditions with various dienophiles, opening pathways to novel trifluoromethylated pyridines. researchgate.net

Fluorine-Specific Interactions: The trifluoromethyl group can engage in non-covalent interactions, such as orthogonal multipolar interactions and fluorine-bonding, which can influence reaction pathways and conformational preferences. Studying these interactions could lead to new catalyst designs or reaction conditions that exploit this unique feature.

Radical Trifluoromethylation Chemistry: While this molecule already possesses a CF3 group, its reactivity could be harnessed in radical reactions. For instance, exploring its behavior in the presence of radical initiators could uncover novel cyclization or addition pathways. Recent developments in electrochemical synthesis have also opened new avenues for radical trifluoromethylation and cyclization reactions. researchgate.netrsc.org

Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous structural elucidation.

¹⁹F NMR Spectroscopy: This technique is exceptionally sensitive to the local electronic environment of the fluorine atoms. It can be a powerful tool for studying reaction mechanisms, determining pKa values of derivatives, and probing intermolecular interactions. rsc.org

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), will be essential for confirming the connectivity and stereochemistry of complex products derived from this building block.

Single-Crystal X-ray Diffraction: This method provides definitive proof of molecular structure and conformation in the solid state. Obtaining crystal structures of key derivatives will be vital for understanding structure-activity relationships. ejournal.by

Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure and vibrational modes of new molecules, aiding in their characterization. ejournal.by

| Technique | Information Provided | Relevance |

| ¹⁹F NMR Spectroscopy | Electronic environment of the CF3 group, pKa values. | Mechanistic studies, physicochemical property determination. |

| 2D NMR (HMBC, NOESY) | Molecular connectivity and spatial proximity of atoms. | Unambiguous structure elucidation of complex derivatives. |

| X-ray Diffraction | Precise 3D molecular structure and stereochemistry. | Absolute structural confirmation. |

| DFT Calculations | Theoretical prediction of spectroscopic and electronic properties. | Complements experimental data for in-depth analysis. |

Computational Design and Prediction of Derivatives with Tailored Reactivity

In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of new molecules.

Molecular Docking and Virtual Screening: Computational tools can be used to design and screen virtual libraries of derivatives of this compound against specific biological targets, such as enzymes or receptors. jcchems.comnih.gov This approach helps prioritize synthetic efforts towards compounds with the highest predicted activity. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources. jcchems.com

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of different sites on the molecule, model reaction mechanisms, and understand the electronic factors governing its behavior. nih.gov This can guide the rational design of new reactions and derivatives with specific, tailored reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors can enable better control over reaction parameters such as temperature and mixing, often leading to higher yields and purities. uc.ptresearchgate.net The synthesis of oxazole derivatives has been successfully adapted to flow chemistry, and applying these techniques to reactions involving this compound could facilitate its large-scale production and derivatization. uc.ptdurham.ac.uk

Automated Synthesis Platforms: Automated synthesizers can perform multistep reaction sequences with minimal human intervention. fu-berlin.de Integrating the chemistry of this compound into such platforms would enable the rapid synthesis of compound libraries for high-throughput screening in drug discovery. acs.orgresearchgate.net These systems often utilize reagent cartridges and automated purification, streamlining the entire discovery workflow.

Q & A

Q. What are the most reliable synthetic routes for 2-(trifluoromethyl)oxazole-5-carbaldehyde, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via Pd(II)-catalyzed cyclization of propargylamides, as demonstrated for analogous oxazole-5-carbaldehydes. Key steps include:

- Using PdCl₂(PPh₃)₂ as a catalyst under an oxygen atmosphere to promote cyclization.

- Maintaining reaction temperatures between 40–50°C for 2 hours to balance reaction rate and side-product formation.

- Purification via silica gel chromatography (eluting with ethyl acetate/hexane mixtures) to isolate the aldehyde product . Yields for similar derivatives range from 37% to 61%, depending on substituent steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C-NMR : The aldehyde proton typically appears as a singlet near δ 9.7–9.8 ppm, while the oxazole ring protons resonate at δ 7.7–8.0 ppm. The trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F-NMR .

- IR Spectroscopy : A strong C=O stretch (~1680–1685 cm⁻¹) confirms the aldehyde group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed in LCMS, with fragmentation patterns aiding structural confirmation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the oxazole ring, and how can these effects be quantified?

The electron-withdrawing CF₃ group reduces electron density on the oxazole ring, enhancing electrophilicity at the aldehyde position. This can be studied via:

- Hammett substituent constants (σₚ) : The CF₃ group (σₚ ≈ 0.54) increases reactivity in nucleophilic additions compared to non-fluorinated analogs.

- Computational modeling (DFT) : Frontier molecular orbital analysis (HOMO/LUMO) reveals charge distribution changes, validated by experimental reactivity trends .

Q. What are common side reactions during the synthesis of this compound, and how can they be minimized?

- Oxazole ring degradation : Prolonged heating or acidic conditions may hydrolyze the oxazole. Mitigation includes strict temperature control (≤50°C) and neutral pH .

- Aldehyde oxidation : The aldehyde group can oxidize to carboxylic acid under aerobic conditions. Using anhydrous solvents and inert atmospheres (e.g., N₂) suppresses this .

Q. How can the stability of this compound under varying storage conditions be evaluated?

- Accelerated stability studies : Store samples at 4°C (short-term) and –20°C (long-term) in amber vials to prevent light-induced decomposition.

- HPLC monitoring : Track aldehyde degradation (e.g., formation of carboxylic acid) under stressed conditions (elevated temperature, humidity) .

Methodological Considerations

Q. What strategies are recommended for resolving contradictory NMR data in structurally similar oxazole derivatives?

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .

Q. How can computational tools like SHELX be applied to structural elucidation if crystallographic data is available?

- Single-crystal X-ray diffraction : SHELXL refines crystal structures, providing bond lengths/angles to confirm the CF₃ group’s orientation and intramolecular interactions.

- Twinned data refinement : SHELXE handles challenging cases (e.g., pseudo-merohedral twinning) common in fluorinated heterocycles .

Data Contradictions and Analysis

Q. Why might reported yields for oxazole-5-carbaldehyde derivatives vary significantly across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.